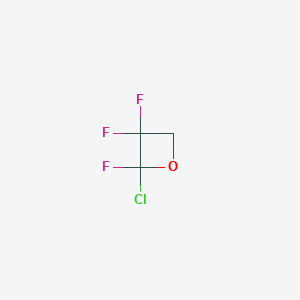
2-Chloro-2,3,3-trifluorooxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2,3,3-trifluorooxetane is an organofluorine compound characterized by the presence of a four-membered oxetane ring with chlorine and trifluoromethyl substituents
Métodos De Preparación
The synthesis of 2-Chloro-2,3,3-trifluorooxetane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,3-trifluoro-2-chloropropene with an oxidizing agent to form the oxetane ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Chloro-2,3,3-trifluorooxetane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-2,3,3-trifluorooxetane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2,3,3-trifluorooxetane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the oxetane ring can influence its reactivity and stability. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
2-Chloro-2,3,3-trifluorooxetane can be compared with other similar compounds, such as:
2,2,3,3-Tetrafluorooxetane: Lacks the chlorine substituent, leading to different reactivity and applications.
2-Chloro-3,3,3-trifluoropropene: A precursor in the synthesis of the oxetane compound, with different chemical properties.
2,3,3-Trifluorooxetane:
Propiedades
Número CAS |
114639-13-3 |
|---|---|
Fórmula molecular |
C3H2ClF3O |
Peso molecular |
146.49 g/mol |
Nombre IUPAC |
2-chloro-2,3,3-trifluorooxetane |
InChI |
InChI=1S/C3H2ClF3O/c4-3(7)2(5,6)1-8-3/h1H2 |
Clave InChI |
PPFWFOBKSBKKKY-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(O1)(F)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Silane, [(1-cyclohexylethenyl)oxy]trimethyl-](/img/structure/B14290629.png)




![2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-](/img/structure/B14290669.png)

![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)


![4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate](/img/structure/B14290699.png)
